molecular formula C8H15NO2S2 B070575 Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate CAS No. 168140-60-1

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate

Cat. No.: B070575
CAS No.: 168140-60-1
M. Wt: 221.3 g/mol
InChI Key: FVRAMGAROSTBKT-UHFFFAOYSA-N
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Description

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate is a chemical compound with the molecular formula C8H15NO2S2 and a molecular weight of 221.34 g/mol. This compound is characterized by the presence of bis(methylsulfanyl)methylidene and amino groups attached to a propanoate backbone. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with bis(methylsulfanyl)methylidene compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bis(methylsulfanyl) groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products have distinct properties and can be used in different applications.

Scientific Research Applications

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate involves its interaction with specific molecular targets and pathways. The bis(methylsulfanyl) groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminopropanoate: A precursor in the synthesis of ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate.

    Bis(methylsulfanyl)methylidene compounds: Used in the synthesis of various derivatives with similar properties.

Uniqueness

This compound is unique due to its combination of bis(methylsulfanyl) and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate (C8H15NO2S2) is a synthetic compound notable for its unique structural features, including bis(methylsulfanyl) and amino groups. This combination suggests potential biological activities that are of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H15NO2S2
  • Molecular Weight : 221.34 g/mol
  • Structure : The compound features a propanoate backbone with bis(methylsulfanyl) and amino substituents, enhancing its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bis(methylsulfanyl) groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This reactivity allows the compound to influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Cell Signaling Modulation : By interacting with signaling proteins, it may alter cellular responses to external stimuli.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
  • Antitumor Activity : The compound has been investigated for its ability to induce apoptosis in cancer cell lines, showing promise as a chemotherapeutic agent.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing potential for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential .
  • Cytotoxicity Assessments :
    • In vitro assays conducted on human cancer cell lines demonstrated that the compound induced cell death at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, suggesting its role as an anticancer agent .
  • Inflammatory Response Modulation :
    • A recent investigation assessed the compound's impact on cytokine production in macrophages. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-aminopropanoateAmino group onlyLimited antimicrobial activity
Bis(methylsulfanyl) derivativesSulfur-containing groupsVariable reactivity; some exhibit toxicity
Ethyl 4-amino-5-methylthiazoleThiazole ringAntimicrobial and anticancer properties

Properties

IUPAC Name

ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S2/c1-4-11-7(10)5-6-9-8(12-2)13-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRAMGAROSTBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447708
Record name AGN-PC-0NCHPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168140-60-1
Record name AGN-PC-0NCHPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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